gamma-Irone

Overview

Description

Gamma-Irone is a form of iron that exists in a face-centered cubic (FCC) structure . It is also known as austenite and is one of the three allotropic forms of iron that exist at different temperatures .

Synthesis Analysis

The synthesis of gamma-iron has been studied extensively. One study reported the formation of the gamma-iron phase at temperatures significantly lower than the usual 917 °C threshold in the form of nanoparticles . The nanoparticles were found to have a specific orientation along the (002) plane due to the templating effect of the graphene oxide substrate . The study also demonstrated the role of the type of carbon substrate, and the effect of the temperature and time of annealing and the graphene oxide/iron ion ratio .Molecular Structure Analysis

The molecular structure of gamma-iron is face-centered cubic (FCC) . In a study, the as-grown nanoparticles of gamma-iron were found to have a specific orientation along the (002) plane .Chemical Reactions Analysis

The formation of gamma-iron involves various factors including the type of carbon substrate, temperature and time of annealing, and the graphene oxide/iron ion ratio . The gamma-phase is not formed when using three-dimensional forms of carbon .Physical and Chemical Properties Analysis

Gamma-iron is known for its face-centered cubic (FCC) structure . It exists at temperatures above 917 °C and reverts back to body-centered alpha-iron upon cooling below this temperature . The physical and chemical properties of gamma-iron nanoparticles can be influenced by factors such as the type of carbon substrate and the temperature and time of annealing .Scientific Research Applications

Neutron Techniques in Mineral Analysis

Gamma-irone, or gamma-iron, is utilized in various scientific research applications, especially in mineral analysis. The Commonwealth Scientific and Industrial Research Organization (CSIRO) developed on-line analysis systems based on neutron-induced gamma-ray techniques. These systems are used for real-time, accurate analyses of minerals such as low-rank coal and iron ores, improving process control in the Australian mineral industry (Lim & Sowerby, 1995).

Magnetic Materials for Microwave Absorption

This compound, specifically gamma-Fe2O3, has been synthesized for applications in electromagnetic wave absorption. It's particularly effective in absorbing radar waves in the centimeter wave range (2−18 GHz). The material, due to its ferromagnetic properties and dendrite-like microstructures, is highly efficient in this role, offering potential applications in various magnetic and electronic domains (Sun et al., 2011).

Environmental Remediation

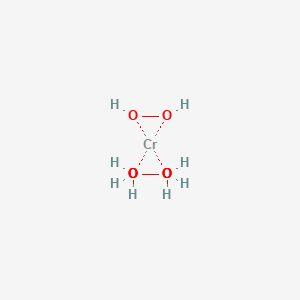

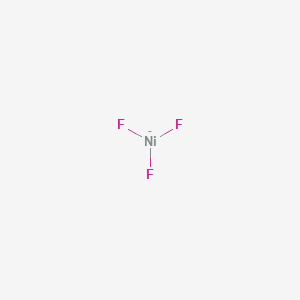

In environmental science, gamma-Fe2O3 has been studied for its potential in removing contaminants like Cr(VI) from water. Its adsorption capacity and fast separation capabilities under external magnetic fields make it a promising candidate for water purification and environmental remediation (Wang & Lo, 2009).

Understanding Phase Transitions in Iron

Gamma-iron's phase transition to epsilon iron under high pressure and temperature conditions has been a subject of study, aiding in understanding the Earth's core and its properties. This research provides insights into geophysics and planetary sciences (Komabayashi et al., 2009).

Biomedical Applications

In the field of experimental biology and medicine, gamma-resonance spectroscopy, which uses this compound, aids in studying iron-containing proteins. This technique helps in monitoring key stages of pathological processes, offering a unique insight into the biochemistry of iron in biological systems (Piruzyan & Piruzyan, 2004).

Nanotechnology

Gamma-Fe2O3 has been synthesized in various forms, including nanocrystallites and nanoneedles, for applications in nanotechnology. Its magnetic properties and size control make it suitable for various technological applications, such as in the creation of highly functional nanomaterials (Hyeon et al., 2001; Fang et al., 2003).

Future Directions

The future directions in the study of gamma-iron could involve further exploration of its synthesis, particularly the formation of the gamma-iron phase at temperatures significantly lower than the 917 °C threshold . Additionally, understanding the factors affecting the formation of the gamma-phase could open up new avenues for research .

Properties

IUPAC Name |

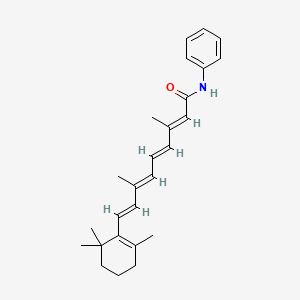

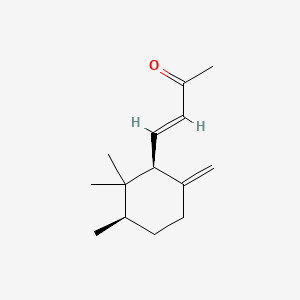

4-(2,2,3-trimethyl-6-methylidenecyclohexyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPDTCQYNRKWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C)C(C1(C)C)C=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861639 | |

| Record name | 3-Buten-2-one, 4-(2,2,3-trimethyl-6-methylenecyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-68-5 | |

| Record name | 4-(2,2,3-Trimethyl-6-methylenecyclohexyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-(2,2,3-trimethyl-6-methylenecyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(2,2,3-trimethyl-6-methylenecyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2,3-trimethyl-6-methylenecyclohexyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[2-methyl-3-[2-(1-methyl-4-pyridin-1-iumyl)ethenyl]-1-indolyl]acetamide](/img/structure/B1235761.png)